N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide
描述
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-26(2)19-10-8-16(9-11-19)20(27-12-3-4-13-27)15-24-21(28)22(29)25-18-7-5-6-17(23)14-18/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZWDJIIJBEURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: ethanediamide linkers , fluorinated aryl groups , and tertiary amine substituents . Below is a detailed comparison with key compounds from recent literature:
N-(3-Fluoro-4-methylphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]ethanediamide
- Structural Similarities :
- Ethanediamide backbone.
- Fluorinated aryl group (3-fluoro-4-methylphenyl vs. 3-fluorophenyl).
- Tertiary amine substituents (piperidinyl vs. pyrrolidinyl).
- Key Differences: Presence of a 1-methyl-2,3-dihydro-1H-indol-5-yl group instead of a dimethylaminophenyl moiety. Piperidine ring (6-membered) vs.
- Functional Implications: The indole group in the analog may enhance π-π stacking interactions with hydrophobic enzyme pockets, whereas the dimethylaminophenyl group in the target compound could improve solubility via increased polarity .
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structural Similarities: Shared dimethylamino and 3-fluorophenyl groups. Fluorinated aromatic systems.
- Key Differences: Chromenone-pyrazolo-pyrimidine core vs. ethanediamide linker. Additional isopropoxy group enhances hydrophobicity.
- Functional Implications: The chromenone-pyrimidine scaffold in this analog is associated with kinase inhibition (e.g., PI3K/AKT pathway), while the ethanediamide linker in the target compound may favor flexibility for receptor engagement .
Table 1: Comparative Analysis of Structural and Functional Properties
Research Findings and Mechanistic Insights
- Target Compound: No direct pharmacological data is available in the provided evidence. The pyrrolidine ring may enhance blood-brain barrier permeability compared to piperidine analogs due to reduced steric hindrance .
Analog 1 :
- Analog 2: Demonstrated nanomolar IC₅₀ values against PI3Kα in kinase assays, attributed to its rigid chromenone core. This contrasts with the target compound’s flexible ethanediamide linker, which may favor different target interactions .
常见问题
Basic: What are the critical steps for synthesizing N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the pyrrolidinyl-ethylamine and fluorophenyl-amide precursors. Key steps include:
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrrolidinyl-ethylamine and fluorophenyl-carboxylic acid derivatives .
- Functional group protection : Temporary protection of the dimethylamino group during coupling to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperature (0–25°C) and solvent polarity (e.g., DCM or THF) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Characterization relies on:
- NMR spectroscopy : H and C NMR to confirm the presence of the dimethylamino (δ ~2.8–3.1 ppm), pyrrolidinyl (δ ~1.5–2.5 ppm), and fluorophenyl (δ ~6.5–7.5 ppm) moieties .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at λmax ~255 nm .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Key variables include:
- Temperature control : Lower temperatures (0–10°C) minimize side reactions during amide coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst use : Triethylamine as a base improves coupling efficiency by neutralizing HCl byproducts .
- Reagent stoichiometry : A 1.2:1 molar ratio of carbodiimide to carboxylic acid reduces unreacted starting material .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Concentration gradients : Dose-response curves should be validated using standardized IC50/EC50 protocols .
- Metabolic stability : Assess liver microsome stability to account for interspecies differences (e.g., human vs. rodent) .
Reproducibility requires strict adherence to protocols from peer-reviewed studies, such as those in and .
Basic: What functional groups dominate the compound’s reactivity?
Answer:
The compound features:
- Amide bonds : Prone to hydrolysis under acidic/basic conditions .
- Dimethylamino group : Participates in hydrogen bonding and protonation at physiological pH .
- Fluorophenyl ring : Electron-withdrawing effects influence π-π stacking in target binding .
- Pyrrolidinyl group : Enhances lipophilicity and membrane permeability .
Advanced: What computational strategies predict target interactions for this compound?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes/receptors (e.g., kinase domains) .
- QSAR models : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity .
- MD simulations : Assess binding stability over 100+ ns trajectories to identify critical residues .
Validate predictions with experimental data from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Basic: What challenges arise in formulating this compound for in vivo studies?
Answer:
- Solubility : Low aqueous solubility due to high logP (~3.5) requires co-solvents (e.g., PEG-400) or nanoemulsions .
- Stability : Susceptibility to amide hydrolysis necessitates lyophilized storage at -20°C .
- Bioavailability : Prodrug strategies (e.g., esterification) or permeability enhancers (e.g., cyclodextrins) improve absorption .
Advanced: How can structural analogs be designed to enhance pharmacokinetics?
Answer:
- Bioisosteric replacement : Substitute the fluorophenyl group with trifluoromethylpyridyl to improve metabolic stability .
- Scaffold hopping : Replace pyrrolidine with piperidine to modulate logD and CNS penetration .
- Prodrug derivatization : Introduce phosphate esters to enhance solubility for intravenous administration .
Validate analogs using in vitro ADME-Tox assays (e.g., CYP450 inhibition, plasma protein binding) .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Thermal stability : Decomposition >40°C, requiring storage at -20°C in amber vials .
- Photostability : Protect from UV light to prevent fluorophenyl ring degradation .
- Hydrolytic stability : Stable in pH 4–7 buffers; avoid strongly acidic/basic conditions to prevent amide cleavage .
Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved?
Answer:
- Deuterated solvent effects : Confirm solvent choice (e.g., DMSO-d6 vs. CDCl3) to eliminate shift discrepancies .
- Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
- Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening .
Cross-reference with computational NMR predictions (e.g., ACD/Labs or MestReNova) .
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